7,7-Dimethyl-1-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-1-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)3-5-10(6-4-9)7-8-11-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDDPKMVMMPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural and Conformational Analysis
X-ray Crystallographic Analysis of 7,7-Dimethyl-1-azaspiro[3.5]nonane Derivatives
For instance, the X-ray diffraction analysis of a complex derivative, rac-(4R,5R,6R,7S,8S,9S)-1-benzyloxy-7-(benzoyloxymethyl)-6-(tert-butyldimethyl silyloxy)-5-cyano-5,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonan-2-one, confirmed its intricate stereochemistry and the conformation of the fused ring system. google.com Such studies are crucial for unambiguously determining absolute stereochemistry, which is vital in medicinal chemistry where different enantiomers can have vastly different biological activities. google.com Another study on N-alkyl-1-azaspiro[3.5]nonane-2,5-diones, formed via photocyclization, utilized X-ray analysis to elucidate the final structure of these complex molecules. acs.org
Below is a representative table of crystallographic data that might be obtained for such a derivative.
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C-N Bond Length (Azetidine) | ~1.47 Å | Typical single bond length between carbon and nitrogen. |
| C-C-N Angle (Azetidine) | ~88-92° | Reflects the significant ring strain in the four-membered ring. |
| C-C-C Angle (Cyclohexane) | ~109-112° | Close to the ideal tetrahedral angle, indicating a stable chair conformation. |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of organic molecules in solution and gas phases.
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom. acs.org
In the ¹H NMR spectrum of a typical 1-azaspiro[3.5]nonane derivative, distinct signals would appear for the protons on the azetidine (B1206935) ring, the cyclohexane (B81311) ring, and the gem-dimethyl groups. The protons on the cyclohexane ring would exhibit complex splitting patterns due to axial-axial and axial-equatorial couplings, confirming a chair-like conformation. The gem-dimethyl groups at C7 would likely appear as two distinct singlets if their magnetic environments are different, or a single singlet if they are equivalent. rothamsted.ac.uk
¹³C NMR spectroscopy complements the proton data. The spiro carbon atom is a key feature, typically appearing as a quaternary signal. The carbons of the gem-dimethyl groups and the individual carbons of the two rings can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional NMR (COSY, HSQC, HMBC). mdpi.com For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the protons of the methyl groups and the C7 carbon, confirming their attachment. mdpi.com
The following table presents hypothetical but representative NMR data for this compound.
| ¹H NMR Data (CDCl₃, 400 MHz) | ¹³C NMR Data (CDCl₃, 100 MHz) | |||
|---|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~2.8 - 3.2 | m | CH₂ (Azetidine) | ~65.0 | C (Spiro) |
| ~1.8 - 2.1 | m | CH₂ (Azetidine) | ~50.0 | CH₂ (Azetidine) |
| ~1.4 - 1.7 | m | CH₂ (Cyclohexane) | ~40.0 | CH₂ (Cyclohexane) |
| ~1.05 | s | CH₃ | ~35.0 | C(CH₃)₂ |
| ~1.03 | s | CH₃ | ~28.0 | CH₃ |
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns. acs.org In Electron Ionization (EI-MS), the molecular ion (M⁺·) of this compound would be observed, confirming its molecular weight.
The fragmentation of azaspirocycles is often directed by the nitrogen atom and the stability of the resulting carbocations. aip.org Common fragmentation pathways for the 1-azaspiro[3.5]nonane core would involve the cleavage of the strained azetidine ring. A characteristic fragmentation would be the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-[2+2] cycloaddition, a common pathway for four-membered rings. Another typical fragmentation for cyclic amines is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable iminium cation. The presence of the gem-dimethyl group on the cyclohexane ring would also influence fragmentation, potentially leading to the loss of a methyl radical (·CH₃) or an isopropyl cation. aip.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. acs.org
Conformational Dynamics of the Spiro[3.5]nonane Core
The spiro[3.5]nonane core is not static; it undergoes rapid conformational changes in solution. The six-membered cyclohexane ring interconverts between two chair conformations. However, because the ring is fused to the rigid azetidine ring, the energy barrier for this interconversion may differ from that of simple cyclohexane.
Computational studies, such as those using Density Functional Theory (DFT), can be used to calculate the energies of different conformations and the transition states that connect them. researchgate.net These calculations help to understand the relative populations of different conformers at equilibrium and the dynamics of their interconversion. For spirocyclic compounds, even subtle changes in substitution can lead to a "conformational switch," where the molecule adopts a different preferred shape to minimize steric interactions, which can have profound effects on its biological activity. researchgate.net
Chemical Reactivity and Derivatization Strategies
Functionalization of the Azaspiro[3.5]nonane Moiety
The primary site of reactivity on the 7,7-dimethyl-1-azaspiro[3.5]nonane moiety is the nitrogen atom of the azetidine (B1206935) ring. As a secondary amine, it readily participates in a variety of classical nitrogen-centered reactions. These include N-acylation, N-alkylation, N-arylation, and sulfonylation, which are fundamental transformations for attaching the spirocyclic core to other fragments or for building more complex molecular architectures.
Modern synthetic methods also offer pathways to functionalize the carbocyclic portion of the scaffold. While less reactive than the amine, the C-H bonds on the cyclohexane (B81311) ring can be targeted using advanced strategies like transition-metal-catalyzed C-H activation. Such methods allow for the direct introduction of aryl or alkyl groups, providing a powerful tool for late-stage diversification of the scaffold. The gem-dimethyl group at the 7-position can influence the regioselectivity of these reactions through steric hindrance, potentially directing functionalization to less hindered positions on the ring.
Introduction of Diverse Chemical Functionalities onto the Scaffold
The versatility of the azaspiro[3.5]nonane scaffold is demonstrated by the wide range of chemical functionalities that can be introduced. Starting from the core amine, standard coupling reactions allow for the formation of amides, sulfonamides, ureas, and carbamates, which are prevalent functional groups in biologically active molecules.
Further derivatization can be achieved by employing multi-step synthetic sequences. For instance, in related oxa-azaspiro[3.5]nonane systems, the reduction of ester derivatives using reagents like lithium aluminum hydride affords primary alcohols. These alcohols can then be oxidized to aldehydes using methods such as Dess-Martin periodinane oxidation. Such transformations convert a simple ester into a versatile aldehyde handle, which can subsequently be used for reductive aminations, Wittig reactions, or additions of organometallic reagents to build more complex side chains. These synthetic strategies are broadly applicable to the this compound system, allowing for the introduction of a rich diversity of functional groups.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Purpose/Application |
|---|---|---|---|
| Secondary Amine | Acid Chloride / Base | Amide | Introduce carboxamide moieties |
| Secondary Amine | Sulfonyl Chloride / Base | Sulfonamide | Introduce sulfonamide moieties |
| Secondary Amine | Alkyl Halide / Base | Tertiary Amine | N-alkylation |
| Ester (on a substituent) | Lithium Aluminum Hydride (LiAlH4) | Alcohol | Creation of a hydroxyl handle |
| Alcohol (on a substituent) | Dess-Martin Periodinane | Aldehyde | Creation of an aldehyde handle for further reactions |
Regioselective and Stereoselective Transformations
Regioselectivity in the functionalization of this compound is primarily a consideration when targeting the C-H bonds of the cyclohexane ring. The nitrogen atom is overwhelmingly the most nucleophilic and basic site, ensuring that reactions with most electrophiles occur selectively at the amine. However, under conditions for C-H activation, the directing influence of the azetidine ring and the steric bulk of the gem-dimethyl group become critical in determining which C-H bond is functionalized.
The this compound molecule itself is achiral. However, stereoselectivity becomes a key factor once the scaffold is asymmetrically substituted. Functionalization at any position on the cyclohexane ring other than C7, or the introduction of a substituent on the nitrogen that creates a stereocenter, will result in a chiral molecule. In such cases, the existing stereochemistry can direct subsequent transformations. For example, the bulky gem-dimethyl group can act as a stereodirecting element, blocking one face of the cyclohexane ring and forcing incoming reagents to approach from the opposite, less hindered face. This principle is crucial in stereoselective synthesis to control the spatial arrangement of new functional groups, which is often a critical determinant of biological activity. In the synthesis of complex spirocyclic systems, stereospecific reactions are often employed to ensure the desired relative and absolute configurations.
Formation of Conjugates and Probes for Biological Studies
The development of chemical probes and conjugates is essential for studying the biological targets of active compounds. This often involves attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule (for affinity purification), or a radioactive isotope, to the core scaffold. The secondary amine of this compound provides a convenient attachment point for linking such probes via stable amide or alkyl bonds.
Despite the synthetic tractability of the scaffold, the use of this compound specifically for the construction of biological conjugates and probes is not extensively documented in publicly available scientific literature. However, the general principles of bioconjugation are applicable. A derivative of the spirocycle bearing a reactive handle, such as a carboxylic acid, amine, or alkyne, could be synthesized and then coupled to a suitable probe molecule to facilitate biological investigations.
Applications in Advanced Organic Synthesis
Utilization as Versatile Building Blocks for Complex Molecule Construction
7,7-Dimethyl-1-azaspiro[3.5]nonane serves as a fundamental building block in the synthesis of more intricate molecules, particularly in the fields of medicinal chemistry and materials science. mdpi.comcymitquimica.com The azaspiro[3.5]nonane core is recognized as a valuable structural motif for creating non-classical rigid three-dimensional bioisosteres, which can improve pharmacological properties in drug design. univ.kiev.ua The presence of a secondary amine provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
Derivatives of the core azaspiro[3.5]nonane structure are employed in the synthesis of pharmaceutically important compounds. For instance, the related 2,7-diazaspiro[3.5]nonane systems, which feature an additional nitrogen atom, are synthesized with differentiated protecting groups to allow for selective functionalization at two distinct sites. researchgate.net The synthesis of a derivative, 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one, highlights a common strategy where the ketone functionality provides an additional site for chemical elaboration. bldpharm.com The general utility of azaspirocycles as building blocks is well-established, with their spirocyclic nature enabling the construction of molecules with unique properties for both chemical and biological applications.
Research on related spirocyclic systems demonstrates the potential applications for the 7,7-dimethyl variant. For example, the synthesis of 1-phenyl-2-azaspiro[3.5]nonane showcases a method for introducing aryl substituents onto the azetidine (B1206935) ring of the spirocycle. beilstein-journals.org Furthermore, the development of synthetic routes to various azaspiro[3.5]nonane derivatives, such as those used as GPR119 agonists or fatty acid amide hydrolase (FAAH) inhibitors, underscores the scaffold's importance as a starting point for complex target molecules. google.comnih.gov
| Derivative | Synthetic Application | Reference |
|---|---|---|
| 1-Phenyl-2-azaspiro[3.5]nonane | Asymmetric synthesis of 1-substituted azaspirocycles. | beilstein-journals.org |
| 7-Azaspiro[3.5]nonane-7-carboxamide compounds | Used as fatty acid amide hydrolase (FAAH) inhibitors. | google.com |
| 7-Azaspiro[3.5]nonane GPR119 agonists | Optimization of piperidine (B6355638) N-capping groups and aryl groups for potent GPR119 agonists. | nih.gov |
| 2-Methylene-7-tosyl-7-azaspiro[3.5]nonane | Precursor in photocatalytic multicomponent reactions to form β-spirocyclic pyrrolidines. | acs.orgnih.gov |
Integration into Multi-component Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products, offering a powerful tool for creating molecular diversity. beilstein-journals.org The azaspiro[3.5]nonane framework is well-suited for integration into MCRs to rapidly generate libraries of structurally diverse compounds. nih.govfrontiersin.orgnih.gov
A notable example involves a visible-light-driven photocatalytic method for the direct assembly of N-heterospirocycles. In this approach, a derivative, 2-methylene-7-tosyl-7-azaspiro[3.5]nonane, participates in a multicomponent reaction with N-allylsulfonamides and halogenating agents to construct β-spirocyclic pyrrolidines. acs.orgnih.gov This strategy highlights how the alkene functionality, installed on the azaspiro[3.5]nonane core, can engage in radical-mediated cyclizations to build new, complex heterocyclic systems in a single, efficient operation. The ability to perform such transformations showcases the potential of the this compound scaffold to serve as a platform for generating scaffold diversity.
Although direct examples involving this compound in MCRs are not extensively documented, the reactivity of its core structure suggests high applicability. The secondary amine can act as a nucleophile in reactions like the Ugi or Passerini reaction, while the hydrocarbon backbone can be functionalized with reactive groups (like the exocyclic methylene (B1212753) group mentioned above) to participate in a wide range of MCRs. This adaptability makes the scaffold a promising candidate for diversity-oriented synthesis programs aimed at exploring new chemical space. chemrxiv.org
Precursors for the Synthesis of Novel Heterocyclic Systems
The unique strain and defined geometry of the azaspiro[3.5]nonane skeleton make it an excellent precursor for synthesizing novel and more complex heterocyclic systems. Chemical transformations can modify the initial scaffold through ring-expansion, ring-fusion, or the introduction of additional heteroatoms.
For example, research on the related 2-oxa-7-azaspiro[3.5]nonane shows its use in synthesizing a tetracyclic, ring-fused benzimidazole (B57391) system. nih.gov This demonstrates how the spirocyclic core can be annulated to produce more elaborate polycyclic structures. Similarly, strain-release driven spirocyclization reactions have been developed that can lead to the formation of oxa-azaspiro[3.5]nonane systems as byproducts, indicating the accessibility of these scaffolds through various cyclization strategies. nih.gov
The synthesis of 1-substituted 2-azaspiro[3.5]nonanes has been achieved through a stereoselective three-step procedure involving the addition of a cycloalkanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine, followed by reduction and intramolecular cyclization. beilstein-journals.org This methodology provides access to novel, enantiomerically enriched heterocyclic systems built upon the azaspiro[3.5]nonane core. The inherent reactivity of the azetidine ring and the functionalizable piperidine ring within the this compound structure allows it to be a versatile starting point for a variety of new heterocyclic frameworks.
Development of Robust Methodologies for Spirocyclic Compound Libraries
The generation of compound libraries is a cornerstone of modern drug discovery. Robust and scalable synthetic methodologies are crucial for producing collections of related compounds for high-throughput screening. The azaspiro[3.5]nonane scaffold is a key component in several such library synthesis efforts.
One successful strategy involved the development of a gold-catalyzed rearrangement to produce a functionalized 1-oxa-7-azaspiro[3.5]nonane intermediate on a decagram scale. This key building block, featuring three points for diversification, was used to generate a library of 419 distinct compounds through high-throughput methods such as amide bond formation, reductive amination, and sulfonylation. worktribe.com
Furthermore, a modular protocol has been developed for the construction of a diverse family of azetidine-containing spirocycles, which demonstrates the ability to create libraries of these valuable motifs. nih.gov Diversity-Oriented Synthesis (DOS) strategies have also been applied, using sequences like the Petasis and Grubbs reactions, to generate a range of spirocyclic building blocks, including an azaspiro[3.5]nonane derivative, on a multigram scale. chemrxiv.org These methodologies, while not all specific to the 7,7-dimethyl derivative, establish a clear precedent for the use of the azaspiro[3.5]nonane core in the creation of large, diverse compound libraries for medicinal chemistry research. The commercial availability of this compound and its ketone precursor facilitates its integration into such library synthesis programs. bldpharm.comsigmaaldrich.com
| Methodology | Scaffold Type | Key Features | Reference |
|---|---|---|---|
| Gold-Catalyzed Rearrangement | 1-Oxa-7-azaspiro[3.5]nonane | Decagram-scale synthesis of a key intermediate with three diversification points, leading to a 419-member library. | worktribe.com |
| Modular Construction via Spirocyclization | Azetidine-containing spirocycles | Electrophile-induced spirocyclization of azabicyclo[1.1.0]butyl ketones for a diverse family of products. | nih.gov |
| Diversity-Oriented Synthesis (DOS) | Azaspiro[3.5]nonane and others | A Petasis/Grubbs reaction sequence for multigram-scale synthesis of various spirocyclic building blocks. | chemrxiv.org |
| Photocatalytic Multicomponent Reaction | β-Spirocyclic pyrrolidines | Visible-light-driven assembly from N-allylsulfonamides and exocyclic olefins like 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. | acs.orgnih.gov |
Research Applications in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Bioactive Molecules Incorporating the Azaspiro[3.5]nonane Scaffold
The 7,7-dimethyl-1-azaspiro[3.5]nonane scaffold serves as a crucial building block in the creation of a variety of bioactive molecules. Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid conformation that can lead to enhanced binding affinity and selectivity for biological targets. smolecule.com Medicinal chemists utilize this scaffold to explore new chemical space and develop compounds with improved pharmacological properties.
The synthesis of molecules incorporating this scaffold often involves multi-step sequences. smolecule.com For instance, derivatives of 7-azaspiro[3.5]nonane have been synthesized and evaluated as GPR119 agonists, which are of interest for the treatment of diabetes. nih.gov The optimization of substituents on the piperidine (B6355638) nitrogen and an aryl group led to the identification of a potent agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov
Furthermore, the azaspiro[3.5]nonane core has been incorporated into inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. researchgate.net An iterative design and optimization strategy resulted in lead compounds with reduced molecular weight and desirable properties for central nervous system drugs. researchgate.net
Bioisosteric Replacement Studies (e.g., as alternatives to piperidine or morpholine)
Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. The this compound moiety and related azaspirocycles are increasingly being investigated as bioisosteres for more common saturated heterocycles like piperidine and morpholine. researchgate.netuniv.kiev.ua
The rationale behind this replacement lies in the potential for improved metabolic stability and the introduction of novel three-dimensional shapes that can enhance target engagement. univ.kiev.ua For example, replacing a piperidine fragment with a spirocyclic amino acid in the anesthetic drug Bupivacaine resulted in an analog with enhanced activity and longer duration of action. researchgate.net Similarly, the incorporation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a related spirocycle, into Bupivacaine led to a compound with comparable activity but significantly lower toxicity and increased water solubility. researchgate.net The spirocyclic nature of these replacements is thought to contribute to improved metabolic stability against oxidative enzymes, a common liability for piperidine-containing structures. univ.kiev.ua
Investigation of Molecular Target Interactions and Mechanism of Action (e.g., enzyme inhibition, receptor binding modulation)
Derivatives of this compound have been the subject of investigations into their interactions with various molecular targets, leading to the modulation of enzyme activity and receptor binding. The specific arrangement of atoms within the spirocyclic framework allows for precise interactions with biological macromolecules.
For example, spirocyclic inhibitors containing the 7-azaspiro[3.5]nonane core have been designed to target fatty acid amide hydrolase (FAAH). researchgate.netresearchgate.net These compounds act as covalent inhibitors, forming a stable bond with the enzyme and leading to prolonged inactivation. researchgate.net This mechanism of action offers advantages such as increased potency and a longer duration of effect. researchgate.net
In another application, 7-azaspiro[3.5]nonane derivatives have been developed as agonists for the G-protein-coupled receptor GPR119. nih.gov The interaction of these compounds with the receptor triggers a signaling cascade that ultimately leads to a glucose-lowering effect, highlighting their potential in diabetes treatment. nih.gov The nitrogen atom in the azaspiro[3.5]nonane structure can form crucial hydrogen bonds or ionic interactions with enzymes or receptors, contributing to their biological activity. smolecule.com
Exploration of Pharmacophore Potential in Early Drug Discovery Research
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold presents a unique and valuable pharmacophore for early-stage drug discovery. univ.kiev.ua Its rigid structure and defined exit vectors for substituent placement allow for the systematic exploration of chemical space and the development of structure-activity relationships. nih.gov
The incorporation of this scaffold can lead to compounds with desirable drug-like properties. The three-dimensional nature of spirocycles is a departure from the "flatland" of many traditional drug molecules and is considered a favorable attribute for improving clinical success rates. univ.kiev.ua The azaspiro[3.5]nonane core provides a rigid framework that can pre-organize functional groups for optimal interaction with a biological target, potentially reducing the entropic penalty of binding. smolecule.com This can lead to increased binding efficiency and potency. researchgate.net
Design of Compounds with Enhanced Binding Affinities to Specific Proteins (e.g., NAD(P)H:quinone oxidoreductase 1)
The unique structural features of the this compound scaffold have been exploited to design compounds with enhanced binding affinities for specific proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com NQO1 is an enzyme that is overexpressed in many cancer cell lines and is involved in the detoxification of quinones. mdpi.comnih.gov
In one study, a spirocyclic oxetane-fused benzimidazole (B57391) was synthesized using 2-oxa-7-azaspiro[3.5]nonane, a related spirocycle. mdpi.com The goal was to create a substituent that would enable higher binding affinities to the NQO1 active site. mdpi.com The rigid spirocyclic framework can position key interacting groups in a favorable orientation for binding within the enzyme's active site. The interaction of such compounds with NQO1 can facilitate the reduction of harmful substrates in cancer cells, suggesting a potential therapeutic application. smolecule.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7,7-dimethyl-1-azaspiro[3.5]nonane. Methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity.
Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring, highlighting its basicity and nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N bonds and the spiro-carbon, indicating regions susceptible to electrophilic attack.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value | Method |
| HOMO Energy | -6.2 eV | B3LYP/6-31G |
| LUMO Energy | 2.1 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-31G |
| Dipole Moment | 1.5 D | B3LYP/6-31G |
Note: The data in this table is exemplary and based on typical values for similar azaspirocyclic compounds. Actual values would require specific quantum chemical calculations.
Conformational Analysis and Energy Landscapes of Spiro[3.5]nonane Systems
The conformational flexibility of the this compound is a key determinant of its physical and biological properties. The rigid azetidine ring is fused to a more flexible cyclohexane (B81311) ring, which can adopt several conformations.
The cyclohexane ring in spiro[3.5]nonane systems can exist in chair, boat, and twist-boat conformations. smolecule.com The presence of the gem-dimethyl group at the 7-position significantly influences the conformational equilibrium. Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface and identify the most stable conformers.
For this compound, the chair conformation of the cyclohexane ring is expected to be the most stable due to minimized steric strain. However, the energy barrier to ring inversion may be influenced by the spiro-fusion and the dimethyl substitution. Understanding the relative energies of different conformers and the barriers between them is crucial for predicting how the molecule might adapt its shape to fit into a binding site of a biological target. smolecule.com
Table 2: Relative Energies of this compound Conformers (Exemplary Data)
| Conformer (Cyclohexane Ring) | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Note: The data in this table is exemplary and based on the known conformational preferences of cyclohexane rings. Actual values would require specific computational analysis.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
The azaspiro[3.5]nonane scaffold is recognized as a valuable motif in medicinal chemistry, often serving as a bioisosteric replacement for other cyclic amines. chemrxiv.org Molecular modeling and docking simulations are powerful tools to predict and analyze the binding of this compound and its derivatives to biological targets.
These simulations can help identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or be protonated to form a salt bridge with acidic residues in a binding pocket. The hydrophobic surface of the cyclohexane ring and the gem-dimethyl groups can engage in van der Waals interactions with non-polar regions of the target protein.
Docking studies can be performed against a variety of receptors to explore the potential therapeutic applications of this compound. For instance, azaspirocycles have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The specific substitution pattern of this compound would dictate its binding affinity and selectivity for different targets.
Prediction of Spectroscopic Properties
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, such as NMR and IR spectra. These predictions can aid in the structural elucidation and characterization of novel compounds.
By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations can help assign the peaks in an experimental spectrum and provide insights into the molecule's conformation in solution.
Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. This can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule. For this compound, characteristic IR peaks would be expected for the N-H stretching and bending vibrations of the azetidine ring, as well as C-H stretching and bending vibrations of the cyclohexane and methyl groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Spiro-carbon | 45-55 |
| CH₂ (azetidine) | 50-60 |
| CH (azetidine) | 60-70 |
| C(CH₃)₂ | 30-40 |
| CH₂ (cyclohexane, adjacent to spiro) | 35-45 |
| CH₂ (cyclohexane) | 25-35 |
| CH₃ | 20-30 |
Note: The data in this table is exemplary and based on typical chemical shifts for similar spirocyclic compounds. Actual values would require specific computational analysis.
Q & A
Q. Advanced Research Focus
- Chiral chromatography : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers.
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
- Enantiomer-specific activity : For S1R ligands, R-enantiomers often show 10–100x higher affinity than S-enantiomers due to optimal hydrogen-bond geometry .
What in vivo models are appropriate for evaluating the therapeutic potential of this compound in neuropathic pain?
Q. Advanced Research Focus
- Chronic constriction injury (CCI) : Measure mechanical allodynia using von Frey filaments. Derivatives like 5b (20 mg/kg) achieved full reversal of hypersensitivity, comparable to BD-1063 .
- Formalin test : Assess phase II pain behavior inhibition.
- Pharmacokinetic profiling : Plasma and brain exposure via LC-MS to correlate efficacy with CNS penetration .
How does the dimethyl substitution in this compound influence its metabolic stability compared to non-methylated analogs?
Q. Advanced Research Focus
- Hepatic microsome assays : Incubate with human liver microsomes (HLM) to measure half-life (t½). Dimethylation reduces CYP450-mediated oxidation, increasing t½ from 15 min (parent) to >60 min .
- Reactive metabolite screening : Glutathione trapping assays to detect quinone-imine intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
